molecular formula C23H32N2O B13831873 Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)- CAS No. 37390-19-5

Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)-

Cat. No.: B13831873
CAS No.: 37390-19-5
M. Wt: 352.5 g/mol
InChI Key: BSOGTEBUBNMAHU-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)- is a substituted acetamide featuring a central acetamide backbone with two distinct substituents:

  • A bis(2-methylpropyl)amino group (diisobutylamino) at the 2-position of the acetamide.
  • An N-(diphenylmethyl) group (benzhydryl) attached to the nitrogen atom.

Properties

CAS No.

37390-19-5

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

N-benzhydryl-2-[bis(2-methylpropyl)amino]acetamide

InChI

InChI=1S/C23H32N2O/c1-18(2)15-25(16-19(3)4)17-22(26)24-23(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19,23H,15-17H2,1-4H3,(H,24,26)

InChI Key

BSOGTEBUBNMAHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Esterification and Amidation via Acid Intermediates

A patented method for related compounds, such as 2-[(diphenylmethyl)thio]acetamide, outlines a two-step process highly relevant to the synthesis of Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)-:

  • Step 1: React 2-[(diphenylmethyl)thio]acetic acid with C1-C6 alcohols (e.g., methanol, ethanol, n-propanol, n-butanol) in the presence of catalytic amounts of organic acids (p-toluene sulphonic acid or methane sulphonic acid) or inorganic acids (concentrated sulfuric acid or hydrochloric acid) at reflux temperatures (30–90 °C, preferably 60–90 °C) to produce esters.
  • Step 2: The ester is then reacted with ammonia in alcoholic solvents (e.g., methanol) at temperatures ranging from 0 to 100 °C to yield the corresponding acetamide with high yield and purity.

This method is efficient for producing high-purity acetamides, and the ester can be isolated or reacted in situ. The process has demonstrated yields of 67–73% from diphenylmethanol precursors, superior to earlier methods.

Step Reagents & Conditions Outcome
1 2-[(diphenylmethyl)thio]acetic acid + alcohol + catalytic acid, reflux (60-90 °C) Ester intermediate formation
2 Ester + ammonia in methanol, 0–100 °C Acetamide formation

Activation via Acyl Chloride and Amide Coupling

Another widely employed method for synthesizing acetamide derivatives involves:

  • Conversion of the acetic acid intermediate into the corresponding acyl chloride using reagents such as thionyl chloride.
  • Subsequent reaction of the acyl chloride with the amine (in this case, bis(2-methylpropyl)amine) in an aprotic solvent (e.g., tetrahydrofuran) with a base like triethylamine to neutralize generated HCl.
  • This approach allows for efficient amide bond formation under mild conditions with good control over purity and yield.

This method is supported by analogous syntheses of related acetamides, such as 2-(thiophen-2-yl)acetamide derivatives, where the acid chloride intermediate is key to successful amide synthesis.

Step Reagents & Conditions Outcome
1 Acetic acid intermediate + thionyl chloride Acyl chloride formation
2 Acyl chloride + bis(2-methylpropyl)amine + base Amide bond formation

Carbonyldiimidazole (CDI)-Mediated Coupling

For N-substituted thioacetamides and structurally related compounds, carbonyldiimidazole (CDI) is used as a coupling reagent to activate the carboxylic acid intermediate in situ, which then reacts with the primary amine to form the amide:

  • The acid intermediate is treated with CDI to form an active imidazolide intermediate.
  • The bis(2-methylpropyl)amine is added to the reaction mixture to afford the desired acetamide.
  • This method avoids isolation of unstable intermediates and often proceeds under mild conditions with high selectivity.

This strategy is described in the synthesis of various N-substituted thioacetamides bearing diphenylmethyl groups.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Typical Yield (%) References
Esterification + Aminolysis Acid + alcohol + acid catalyst (60–90 °C), then ester + ammonia in methanol (0–100 °C) High purity, scalable, mild conditions 67–73
Acyl Chloride Formation + Amidation Acid + thionyl chloride, then acyl chloride + amine + base Efficient, good control, widely used Not specified
CDI-Mediated Coupling Acid + CDI, then amine addition Mild, avoids isolation of intermediates High (literature reports)

Research Findings and Notes

  • The esterification-amidation route is well-documented for producing 2-[(diphenylmethyl)thio]acetamide derivatives with high purity (>99.5%) and good yields, making it a preferred industrial method.
  • The acyl chloride method is classical and versatile, allowing for straightforward coupling with various amines, including bulky bis(2-methylpropyl)amine, producing the target acetamide efficiently.
  • CDI coupling offers a modern, one-pot approach that reduces purification steps and can be advantageous for sensitive or complex substituents.
  • Reaction temperatures are generally maintained between ambient and reflux conditions depending on the step, with solvents like methanol, tetrahydrofuran, or trifluoroacetic acid used depending on the method.
  • Purification typically involves aqueous workup, solvent extraction, and chromatographic techniques to achieve the desired purity.

Scientific Research Applications

Drug Development

Acetamide derivatives are often explored as potential drug candidates due to their ability to interact with biological targets. Research indicates that compounds similar to Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)- may exhibit anti-inflammatory and analgesic properties. Studies have shown that modifications in the acetamide structure can enhance bioactivity and selectivity towards specific receptors .

Toxicological Studies

The toxicological profile of Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)- has been assessed through various studies. The lethal dose (LD50) for this compound has been reported to be greater than 1 g/kg in rodent models, indicating a relatively low acute toxicity level . Understanding the toxicological aspects is crucial for evaluating its safety in pharmaceutical applications.

Chemical Synthesis

Due to its unique chemical structure, Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)- can serve as a versatile intermediate in organic synthesis. It can be utilized in the production of various pharmaceuticals and agrochemicals by acting as a building block for more complex molecules .

Catalysis

The compound's amine functionality may also allow it to act as a catalyst in certain chemical reactions, particularly those involving nucleophilic substitutions or coupling reactions. Its ability to stabilize transition states could enhance reaction efficiency and selectivity .

Case Study 1: Anti-inflammatory Activity

A study conducted on acetamide derivatives demonstrated that modifications to the bis(2-methylpropyl) amino group significantly increased anti-inflammatory activity in animal models. The results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications for conditions like arthritis .

Case Study 2: Safety Profiles

In another study focusing on the safety profiles of acetamides, researchers evaluated various derivatives for their toxicity levels and metabolic pathways. Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)- was noted for its favorable safety profile compared to other compounds in its class, making it a candidate for further development .

Mechanism of Action

The mechanism of action of 2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues and Key Differences

Below is a comparison of the target compound with four structurally related acetamides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(diisobutylamino), N-(diphenylmethyl) C21H28N2O* ~334.5* High steric bulk, aromatic groups
2-Cyano-N-[(methylamino)carbonyl]acetamide 2-cyano, N-(methylaminocarbonyl) C5H7N3O2 141.13 Polar cyano and urea-like groups
Alachlor 2-chloro, N-(2,6-diethylphenyl)-N-(methoxymethyl) C14H20ClNO2 269.77 Herbicide, chloro substituent
2-Chloro-N-(2,6-diisopropyl-phenyl)-acetamide 2-chloro, N-(2,6-diisopropylphenyl) C14H20ClNO 253.77 Chloro substituent, branched alkyl
2-(bis(2-methylpropyl)amino)acetamide 2-(diisobutylamino) C10H22N2O 186.29 No aromatic groups, lower molecular weight

*Estimated based on structural analysis.

Key Observations:

Substituent Diversity: The target compound uniquely combines diisobutylamino and diphenylmethyl groups, distinguishing it from simpler analogs like 2-(bis(2-methylpropyl)amino)acetamide and chloro-substituted herbicides (e.g., alachlor) .

Molecular Weight and Complexity : The diphenylmethyl group increases molecular weight (~334.5 g/mol) compared to alachlor (269.77 g/mol) and 2-chloro-N-(2,6-diisopropyl-phenyl)-acetamide (253.77 g/mol).

Physicochemical Properties

  • Boiling Point: The target compound likely exhibits a higher boiling point (>300°C) compared to 2-(bis(2-methylpropyl)amino)acetamide (285.6°C) due to increased aromaticity and molecular weight.
  • Density: Estimated at ~1.1 g/cm³ (higher than 0.92 g/cm³ for 2-(bis(2-methylpropyl)amino)acetamide ), reflecting the influence of aromatic rings.

Biological Activity

Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)- (CAS Number: 37390-19-5), is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

PropertyValue
Molecular FormulaC23H32N2O
Molecular Weight352.513 g/mol
Density1.011 g/cm³
Boiling Point509.7 °C at 760 mmHg
Flash Point262.1 °C

The biological activity of Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)- is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound can modulate enzyme activities and influence signal transduction pathways, which are critical in various metabolic processes.

Potential Biological Interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows for potential binding to receptors, influencing cellular responses.

Toxicological Profile

Research indicates that compounds similar to Acetamide can exhibit varying degrees of toxicity depending on exposure routes and doses. For instance, studies on related acetamides have shown that high doses can lead to liver damage and other organ toxicity .

Acute Toxicity Data:

  • High levels of exposure can result in significant liver damage.
  • Repeated exposure leads to cumulative toxic effects.

Case Studies and Research Findings

  • Study on Liver Toxicity : A study highlighted the hepatotoxic effects of acetamides when administered at elevated doses in animal models. The liver was identified as the primary target organ for damage, correlating with the amount absorbed .
  • Screening for Biological Activity : In vitro assays have demonstrated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .
  • Environmental Impact Assessment : Research has shown that while acetamides like DMAC and DMF are used industrially, their environmental toxicity is relatively low; however, care must be taken to prevent excessive exposure due to their absorption through skin and inhalation routes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)-:

CompoundKey Features
N-(Diphenylmethyl)acetamideLacks the bis(2-methylpropyl)amino moiety
Bis(2-methylpropyl)amineContains the bis(2-methylpropyl)amino group
Acetamide (General)Broad range of biological activities but less specific

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)-?

  • Methodology : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation. Key steps include amide bond formation between substituted amines and acyl chlorides. Temperature control (e.g., 0–5°C during exothermic steps) is critical. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from by-products like unreacted amines or dimerized species .
  • Analytical Confirmation : Post-synthesis, use TLC (Rf comparison) and HPLC (≥95% purity threshold) for initial purity assessment.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Identify peaks for diphenylmethyl protons (δ 6.8–7.2 ppm, multiplet) and bis(2-methylpropyl)amino groups (δ 0.8–1.2 ppm, doublets for isopropyl methyls). Acetamide carbonyl resonance appears at δ ~165–170 ppm in 13C NMR .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in aromatic regions.
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate substituents .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : If the 1H NMR shows unexpected splitting in the diphenylmethyl region, consider steric hindrance altering rotational freedom or impurities from incomplete purification.
  • Strategies :

  • Compare experimental data with computational predictions (DFT-based NMR simulations).
  • Use X-ray crystallography for unambiguous confirmation if crystals are obtainable .
    • Common Pitfalls : Solvent impurities (e.g., residual DMSO in 1H NMR) or hygroscopicity affecting mass spec results .

Q. What experimental designs are effective for evaluating this compound’s bioactivity in enzyme inhibition studies?

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Ki) against target enzymes like proteases or kinases.
  • Controls : Include positive inhibitors (e.g., E-64 for cysteine proteases) and DMSO controls to rule out solvent artifacts.
  • Data Interpretation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Cross-validate with SPR (surface plasmon resonance) for binding affinity .

Q. How to address low yield or side reactions during scale-up synthesis?

  • Root Cause Analysis :

  • Check stoichiometric ratios (amine:acyl chloride ≥1.2:1 to drive reaction completion).
  • Monitor reaction pH; acidic conditions may hydrolyze the acetamide.
    • Optimization :
  • Switch to microwave-assisted synthesis for improved reaction homogeneity.
  • Use scavenger resins (e.g., polymer-bound carbodiimide) to minimize by-products .

Application-Oriented Questions

Q. What strategies enhance the compound’s stability in biological assays?

  • Chemical Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the diphenylmethyl moiety to reduce oxidative degradation.
  • Formulation : Prepare stock solutions in anhydrous DMSO and store at –80°C under argon. Avoid freeze-thaw cycles .

Q. How to design structure-activity relationship (SAR) studies for this acetamide derivative?

  • Scaffold Variations : Synthesize analogs with:

  • Modified amino groups (e.g., replacing bis(2-methylpropyl) with cyclopropyl).
  • Substituents on the diphenylmethyl moiety (e.g., halogenation for lipophilicity).
    • Biological Testing : Prioritize analogs based on computational docking (AutoDock Vina) against target proteins. Validate with in vitro assays .

Safety and Regulatory Considerations

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods for synthesis due to potential amine vapors. PPE (gloves, goggles) is mandatory.
  • Waste Disposal : Quench residual acyl chlorides with ice-cold ethanol before disposal. Classify waste under "amide-containing organic residues" per ECHA guidelines .

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